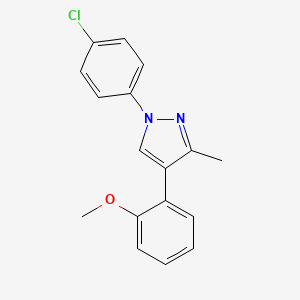
1-(4-chlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole, also known as CMPP, is a heterocyclic aromatic compound with potential applications in the fields of synthetic organic chemistry and drug discovery. It is a pyrazole-containing compound, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. CMPP has been studied for its potential as a drug candidate due to its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Tautomerism
Research has delved into the structural aspects of NH-pyrazoles, including compounds with configurations similar to "1-(4-chlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole". One study examined the tautomerism and crystal structures of NH-pyrazoles, revealing complex patterns of hydrogen bonds and tautomerism both in solution and the solid state, indicating significant structural versatility and potential for diverse chemical applications (Cornago et al., 2009).
Synthesis and Crystallography
Another study focused on the synthesis and crystallographic analysis of related pyrazole compounds, highlighting the challenges and intricacies of regiospecific synthesis and structure determination. This research underscores the importance of accurate structural elucidation in the development of chemical compounds for various applications (Kumarasinghe et al., 2009).
Inhibitory Properties and Dosage Formulation
The compound's structural characteristics have been linked to its inhibitory properties, as demonstrated in a study on a COX-1-selective inhibitor, showcasing the potential for pharmaceutical applications. This research provides insights into the molecular interactions and potential for improved oral bioavailability in drug formulation (Long et al., 2009).
Novel Fungicide Synthesis
"this compound" and its derivatives have also been explored for their potential as novel fungicides. One study detailed the synthesis of a radiolabeled version of such a compound for use in studying its metabolism, toxicology, and environmental impact, emphasizing its broad-spectrum and high activity against fungi (Liu et al., 2011).
Corrosion Inhibition
The application of pyrazole derivatives in corrosion inhibition was investigated, demonstrating the compounds' effectiveness in protecting mild steel in acidic environments. This research highlights the practical applications of pyrazole derivatives in industrial settings, offering solutions for corrosion protection (Yadav et al., 2016).
Molecular Docking and Quantum Calculations
Further studies have applied molecular docking and quantum chemical calculations to pyrazole derivatives, aiming to understand their molecular structure and potential biological effects. Such research lays the groundwork for the development of new drugs and materials with specific properties (Viji et al., 2020).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4-(2-methoxyphenyl)-3-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c1-12-16(15-5-3-4-6-17(15)21-2)11-20(19-12)14-9-7-13(18)8-10-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUJPXODAUMWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC=CC=C2OC)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

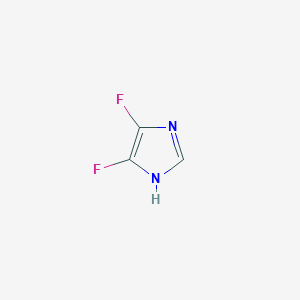
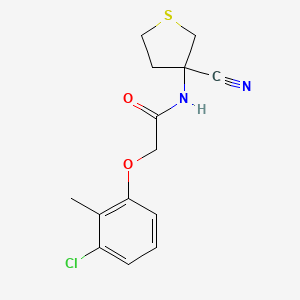
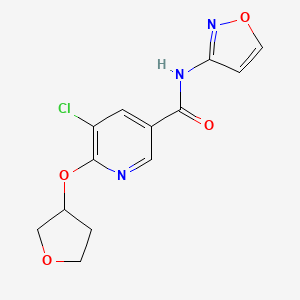

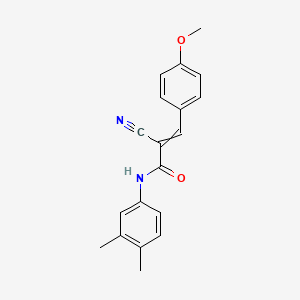
![(4-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone](/img/structure/B2669826.png)
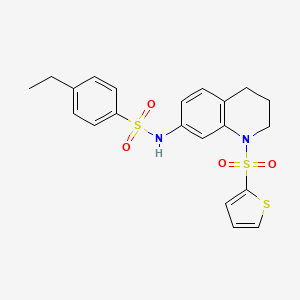
![N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2669830.png)
![4-Chloro-13-oxo-1,2,7,8,9,10,11,13-octahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-3-carbaldehyde](/img/structure/B2669831.png)
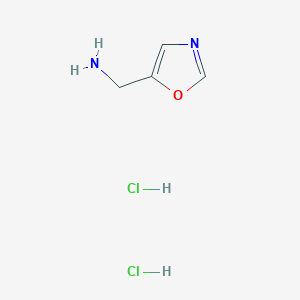
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2669834.png)

![2-[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2669838.png)